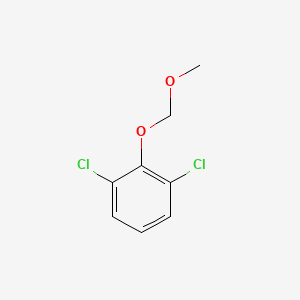

2,6-Dichloro-1-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPDJUHCAOWRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 1 Methoxymethoxy Benzene

Precursor Identification and Retrosynthetic Analysis

A retrosynthetic approach to 2,6-dichloro-1-(methoxymethoxy)benzene logically disconnects the ether linkage, identifying 2,6-dichlorophenol (B41786) as the immediate precursor. This simplifies the synthetic challenge to two primary stages: the formation of the dichlorinated phenol (B47542) and the subsequent etherification.

Derivation from Dichlorophenol Systems

The most direct precursor to the target molecule is 2,6-dichlorophenol. The synthesis of this key intermediate can be achieved through several established methods. One common approach involves the direct chlorination of phenol. However, controlling the regioselectivity to favor the 2,6-disubstituted product over other isomers can be challenging.

Alternative methods for preparing 2,6-dichlorophenol include:

The decomposition of the diazotate of 2,6-dichloro-4-aminophenol. orgsyn.org

The decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

A laboratory-scale preparation often involves the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride, followed by hydrolysis and decarboxylation to yield 2,6-dichlorophenol. orgsyn.org

Halogenation Strategies for Benzene (B151609) Rings

The formation of the dichlorinated aromatic core relies on electrophilic aromatic substitution reactions. masterorganicchemistry.com Halogenation of benzene and its derivatives is a fundamental transformation in organic synthesis. masterorganicchemistry.comchemguide.co.uk For the direct chlorination of a benzene ring, a Lewis acid catalyst is typically required to enhance the electrophilicity of the chlorine molecule. chemguide.co.uklibretexts.orglibretexts.org

Common catalysts for this purpose include:

Iron(III) chloride (FeCl₃) chemguide.co.uk

Aluminum chloride (AlCl₃) chemguide.co.uklibretexts.org

The mechanism involves the polarization of the Cl-Cl bond by the Lewis acid, creating a potent electrophile that is then attacked by the electron-rich benzene ring to form a carbocation intermediate known as a sigma complex or arenium ion. youtube.com Subsequent deprotonation by a weak base, such as the AlCl₄⁻ ion, restores the aromaticity of the ring and regenerates the catalyst. chemguide.co.ukyoutube.com When starting with phenol, the hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. Achieving selective 2,6-dichlorination requires careful control of reaction conditions.

Introduction of the Methoxymethoxy (MOM) Functional Group

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functions due to its stability under a range of conditions and its facile introduction and removal. acs.org

O-Alkylation Reactions Utilizing Chloromethyl Methyl Ether (MOMCl)

The standard method for installing the MOM group onto a phenol, such as 2,6-dichlorophenol, is through an O-alkylation reaction with chloromethyl methyl ether (MOMCl). upm.edu.myacs.org This reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide anion.

The general procedure involves treating the phenolic substrate with MOMCl and a base in a suitable aprotic solvent. acs.org

Table 1: Common Bases Used in MOM Protection

| Base | Abbreviation |

|---|---|

| Triethylamine | Et₃N or TEA |

Catalytic and Non-Catalytic Approaches for MOM Ether Formation

The formation of MOM ethers from phenols can proceed through both non-catalytic and catalytic pathways.

Non-Catalytic Approach : The most common method relies on the stoichiometric use of a hindered amine base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). acs.org The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Catalytic Approach : While the base-mediated approach is prevalent, catalytic methods for etherification are also known. Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to catalyze the formation of MOM ethers from alcohols using formaldehyde (B43269) dimethyl acetal (B89532) as the MOM source. researchgate.net Other catalytic systems for etherification of phenols in general involve sulfated metal oxides. google.com More recently, electrochemical methods for methoxymethylation have been developed as a greener alternative. rsc.org

Optimization of Reaction Conditions for Etherification Selectivity

Achieving high yield and selectivity in the MOM protection of 2,6-dichlorophenol requires careful optimization of several reaction parameters.

Key Parameters for Optimization:

Solvent : The choice of solvent can influence reaction rates and solubility of reagents. Aprotic solvents such as ether, dichloromethane, and dimethylformamide are commonly used. upm.edu.myacs.org

Base : The selection of the base is crucial. A hindered, non-nucleophilic base like DIPEA is often preferred to minimize side reactions. acs.org

Temperature : The reaction is typically carried out at temperatures ranging from 0 °C to room temperature to control the reaction rate and prevent potential side reactions or degradation of the starting material or product. acs.org

Stoichiometry : The molar ratios of the phenol, MOMCl, and base are adjusted to ensure complete conversion of the starting material while minimizing the use of excess reagents. upm.edu.my

Table 2: Example Reaction Conditions for Phenolic MOM Protection

| Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| General Phenol | MOMCl | DIPEA | DMF | 0 °C to RT | - | acs.org |

These optimization strategies are critical for developing an efficient and scalable synthesis of this compound.

Multi-Step Synthetic Sequences and Chemical Transformations

Convergent and Linear Synthesis Pathways for this compound

In the context of multi-step organic synthesis, two primary strategies are considered: linear and convergent synthesis. A linear synthesis builds a molecule sequentially, with each step modifying the product of the previous one (A → B → C → Product). youtube.com In contrast, a convergent synthesis involves preparing separate fragments of the target molecule independently and then combining them in the final stages (A → B; C → D; B + D → Product). wikipedia.org

| Synthesis Strategy | Description | Applicability to this compound |

| Linear Synthesis | Reactants are combined sequentially to build the final molecule. youtube.com | Highly Applicable. The most logical and efficient pathway involves sequential chlorination and etherification reactions starting from phenol. |

| Convergent Synthesis | Molecular fragments are synthesized independently and then combined. wikipedia.org | Less Applicable. Offers little to no advantage for this target due to its simple structure. The required fragments would be more complex to synthesize than the linear intermediates. |

Strategic Order of Functional Group Introduction and Modification

The order in which functional groups are introduced and modified is critical to the success of the synthesis. For this compound, the primary starting material is 2,6-dichlorophenol. The synthesis of this key intermediate can be achieved through methods such as the direct chlorination of phenol using reagents like sulfuryl chloride or chlorine gas. orgsyn.org

Once 2,6-dichlorophenol is obtained, the crucial transformation is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This leads to two potential synthetic sequences, the viability of which depends on the strategic order of operations.

Pathway A: Chlorination followed by Etherification (Preferred Route)

Chlorination: Phenol is first chlorinated to yield 2,6-dichlorophenol. This reaction takes advantage of the ortho-, para-directing nature of the hydroxyl group.

Etherification: The resulting 2,6-dichlorophenol is then treated with a base (e.g., sodium hydride) and chloromethyl methyl ether (MOM-Cl) in a Williamson ether synthesis to form the final product, this compound.

Pathway B: Etherification followed by Chlorination (Problematic Route)

Etherification: Phenol is first protected to form 1-(methoxymethoxy)benzene.

Chlorination: A subsequent attempt to chlorinate this intermediate would be challenging. The methoxymethoxy group is an activating ortho-, para-director, but it is unstable under acidic conditions. Many chlorinating agents are either Lewis acids themselves or generate acidic byproducts (HCl), which would likely cleave the MOM ether, reverting it back to phenol.

This comparison underscores the importance of strategic planning. Pathway A is superior because it installs the robust chloro groups first and finishes with the introduction of the more sensitive MOM protecting group under conditions that will not affect the rest of the molecule.

| Pathway | Step 1 | Step 2 | Feasibility |

| A | Phenol → 2,6-Dichlorophenol | 2,6-Dichlorophenol → this compound | High. This is the standard and most logical route. The etherification step is compatible with the dichlorinated ring. |

| B | Phenol → 1-(Methoxymethoxy)benzene | 1-(Methoxymethoxy)benzene → this compound | Low. The MOM protecting group is acid-labile and unlikely to survive the conditions required for aromatic chlorination. |

Modern Approaches to Organic Synthesis Applicable to Dichlorinated Aryl Ethers

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process. These considerations have led to the development of green chemistry principles and advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in Synthesis Design

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of dichlorinated aryl ethers can be improved by applying these principles.

Safer Reagents and Solvents: The traditional chlorination of phenol may use toxic chlorine gas. orgsyn.org Green approaches might explore alternative chlorinating agents or catalytic systems that are less hazardous. In the etherification step, common solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) could potentially be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (MeTHF), which is derived from renewable resources. researchgate.net Some methods for aryl ether synthesis have been developed under solvent-free conditions or using biodegradable deep eutectic solvents. rsc.orgindianchemicalsociety.com

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Dehydrogenative coupling methods for forming aryl ethers, which create C-O bonds by removing H-H, represent a highly atom-economical alternative to traditional coupling reactions that use pre-functionalized arenes with leaving groups. sioc-journal.cn

Energy Efficiency: Utilizing energy-efficient methods, such as reactions that proceed at ambient temperature or those powered by alternative energy sources like solar radiation or microwaves, aligns with green chemistry principles. nih.govrsc.org

Flow Chemistry and Automation for Scalable Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, especially for scalable production. uc.ptnih.gov

The synthesis of this compound is well-suited for adaptation to a flow process.

Enhanced Safety and Control: The chlorination of phenol can be highly exothermic. A flow reactor provides superior heat exchange and precise temperature control, minimizing the risk of runaway reactions. It also allows for the safe handling of hazardous reagents by keeping only a small amount within the reactor at any given time.

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). researchgate.net This provides a more straightforward path to industrial-scale manufacturing compared to redesigning large batch reactors. google.com The synthesis of diaryl ethers has been successfully demonstrated in continuous flow modes. rsc.org

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor; risk of localized hot spots. | Excellent; high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |

| Process Control | Less precise control over reaction parameters. | Precise control of temperature, pressure, and residence time. |

| Scalability | Complex; often requires re-optimization. | Straightforward; run longer or use parallel reactors. researchgate.net |

| Multi-step Synthesis | Requires isolation and purification of intermediates. | Allows for "telescoping" of reaction steps without isolation. uc.pt |

Chemical Reactivity and Mechanistic Transformations of 2,6 Dichloro 1 Methoxymethoxy Benzene

Reactivity of the Aromatic Nucleus

The dichlorobenzene core of the molecule is subject to several key reaction types, with regioselectivity influenced by the directing effects of the chloro and methoxymethoxy substituents.

Electrophilic Aromatic Substitution (EAS) Reactions on the Dichlorobenzene Core

Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com In 2,6-dichloro-1-(methoxymethoxy)benzene, the two chlorine atoms are deactivating, electron-withdrawing groups, yet they direct incoming electrophiles to the ortho and para positions. Conversely, the methoxymethoxy (OMOM) group is an activating, ortho-, para-directing group.

The combined effect of these groups directs electrophilic attack primarily to the C4 position (para to the OMOM group and meta to both chlorine atoms). The activating nature of the oxygen in the MOM ether outweighs the deactivating effect of the halogens at this position. The C3 and C5 positions are less favored due to steric hindrance from the adjacent chlorine atoms and the electronic deactivation by these halogens.

The general mechanism proceeds in two steps:

Attack by the electrophile : The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo While the chlorine atoms in this compound are on a ring activated by the OMOM group for electrophilic attack, the ring is considered electron-deficient enough for SNAr to occur under specific conditions, especially with strong nucleophiles.

The SNAr mechanism involves two main steps:

Nucleophilic Addition : A strong nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring.

Elimination of the Leaving Group : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For this compound, substitution of one or both chlorine atoms can be achieved with potent nucleophiles like alkoxides or amides, often requiring elevated temperatures. The presence of the two chlorine atoms enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack compared to monochlorobenzene. libretexts.org

Directed Ortho Metalation (DOM) and its Regioselective Implications

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. chem-station.com The reaction utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.orgwikipedia.org The methoxymethoxy (OMOM) group is recognized as an effective DMG. baranlab.orgresearchgate.net

In the case of this compound, the OMOM group directs the metalation. The process involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atoms of the MOM group. This brings the basic alkyl group in close proximity to the C6 proton (if it were present) or, in this substituted case, the C3 proton. However, since the C2 and C6 positions are blocked by chlorine, the deprotonation is directed to the C3 position.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C3 position with high regioselectivity.

| Metalating Agent | Electrophile (E+) | Resulting Functional Group at C3 | Product Structure |

|---|---|---|---|

| n-Butyllithium | CO₂ | -COOH (Carboxylic acid) | 2,6-dichloro-3-carboxy-1-(methoxymethoxy)benzene |

| s-Butyllithium/TMEDA | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 2,6-dichloro-1-(methoxymethoxy)-3-(trimethylsilyl)benzene |

| n-Butyllithium | DMF | -CHO (Aldehyde) | 2,6-dichloro-3-formyl-1-(methoxymethoxy)benzene |

| t-Butyllithium | I₂ | -I (Iodo) | 2,6-dichloro-1-iodo-3-(methoxymethoxy)benzene |

Transformations Involving the Methoxymethoxy (MOM) Group

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. fiveable.me

Acid-Catalyzed Cleavage Mechanisms of MOM Ethers

The deprotection of MOM ethers is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.comadichemistry.com The mechanism involves the following steps:

Protonation : A protic acid (like HCl) or a Lewis acid protonates one of the ether oxygens of the MOM group, making it a better leaving group. masterorganicchemistry.com

Cleavage : The C-O bond cleaves, leading to the formation of the desired alcohol (in this case, 2,6-dichlorophenol) and a resonance-stabilized oxonium cation (H₂C=O+CH₃).

Hydrolysis of Intermediate : The oxonium cation is subsequently attacked by water or another nucleophile present in the medium. This leads to the formation of formaldehyde (B43269) and methanol (B129727) as byproducts. total-synthesis.com

A variety of acidic reagents can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids, allowing for tunable reaction conditions. tandfonline.com

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| HCl (aq.) | MeOH, reflux | Standard, strong acid conditions | total-synthesis.comadichemistry.com |

| Trifluoroacetic acid (TFA) | CH₂Cl₂, 25 °C | Commonly used for acid-labile groups | total-synthesis.com |

| Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) | Isopropanol, reflux | Selective; does not affect TBDPS, Bn, or Bz groups | ingentaconnect.com |

| Bismuth triflate (Bi(OTf)₃) | THF/water, room temp. | Highly selective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers | oup.com |

| Zinc bromide (ZnBr₂) / n-PrSH | CH₂Cl₂, 0 °C to r.t. | Rapid ( < 10 min) and selective in the presence of TBDPS or acetate | researchgate.netthieme-connect.com |

Cross-Coupling Reactions at the Halogenated Centers

The presence of two chlorine atoms on the benzene (B151609) ring opens up avenues for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl chlorides is generally lower than that of the corresponding bromides and iodides, often necessitating more robust catalytic systems and harsher reaction conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed reactions are cornerstone methodologies in modern organic synthesis for constructing C-C bonds. wikipedia.org For a substrate like this compound, these reactions provide a means to introduce diverse organic fragments at the chlorinated positions.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a versatile tool for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. harvard.edu While specific studies on this compound are not extensively documented, the reactivity can be inferred from related dichloro-aromatic compounds. For instance, the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline (B50164) with various arylboronic acids has been successfully demonstrated, indicating that coupling at positions ortho to a heteroatom or an oxygen-containing substituent is feasible. researchgate.net The reaction of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters has also been shown to proceed efficiently to afford the dialkylated product, suggesting that with the right choice of catalyst and base, double substitution on this compound is possible. mdpi.com A general protocol for the Suzuki-Miyaura coupling of aryl chlorides often involves a palladium precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system. nih.govrsc.org

The Heck reaction offers a method for the arylation of alkenes. wikipedia.orgwikipedia.org It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction of this compound with an alkene would be expected to yield a substituted styrene (B11656) derivative. The efficiency of the Heck reaction with aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often requiring higher temperatures and specialized catalyst systems. organic-chemistry.org However, developments in catalyst technology, including the use of palladacycles and N-heterocyclic carbene (NHC) ligands, have expanded the scope of the Heck reaction to include less reactive aryl chlorides. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would provide access to 2,6-dialkynyl-1-(methoxymethoxy)benzene derivatives. As with other cross-coupling reactions involving aryl chlorides, the Sonogashira coupling of this compound may require more forcing conditions or highly active catalysts compared to its bromo or iodo counterparts. libretexts.org

Table 1: Representative Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine ligand, Base (e.g., K₂CO₃) | Biaryl |

| Heck | Alkene | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Substituted Styrene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Arylalkyne |

Carbon-Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds, such as C-N and C-O, at the chlorinated positions of this compound can be achieved through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., NaOtBu) would be expected to yield the corresponding mono- or di-aminated product. The choice of phosphine ligand is critical for the success of this reaction with aryl chlorides.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen or carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base would lead to the formation of a diaryl ether or an alkyl aryl ether. mdpi.com Similarly, reaction with an amine can yield an arylamine. Traditional Ullmann conditions often require high temperatures, but modern catalytic systems have been developed that proceed under milder conditions. wikipedia.org

Table 2: Representative Carbon-Heteroatom Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Phosphine ligand, NaOtBu | Arylamine |

| Ullmann Condensation | Alcohol/Phenol | CuI, Ligand (e.g., phenanthroline), Base | Aryl Ether |

Reductive and Oxidative Processes Affecting Aromatic and Ethereal Linkages

The chemical stability of the methoxymethyl (MOM) ether and the carbon-chlorine bonds in this compound can be selectively targeted through reductive or oxidative transformations.

The MOM ether is a common protecting group for alcohols and phenols and can be cleaved under various conditions. wikipedia.orgReductive cleavage of the MOM ether is not a standard procedure, as this group is generally stable to many reducing agents. organic-chemistry.org However, acid-catalyzed cleavage is a common method for deprotection. masterorganicchemistry.com For instance, treatment with a protic acid like HCl or a Lewis acid such as ZnBr₂ in the presence of a thiol can effectively remove the MOM group to regenerate the free phenol. researchgate.net A mild and highly chemoselective deprotection of aromatic MOM ethers can also be achieved using a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl. nih.govrsc.org

Oxidative cleavage of the MOM ether can also be accomplished. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or other strong oxidizing agents can deprotect the MOM group, although these conditions might not be compatible with other functional groups in the molecule. researchgate.net

The carbon-chlorine bonds on the aromatic ring can undergo reductive dechlorination . This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas or formic acid. mdpi.comeeer.orgeeer.org Electrocatalytic reduction over palladium-loaded carbon felt has also been shown to be an effective method for the selective removal of chlorine from chloroaromatic pollutants. researchgate.netresearchgate.net

Oxidative cleavage of the C-Cl bond is a more challenging transformation. However, under specific photochemical conditions, site-selective cleavage of an Ar-Cl bond in dichloroanisoles has been observed. rsc.org

Table 3: Reductive and Oxidative Processes

| Process | Target Bond | Reagents/Conditions (Typical) | Outcome |

| Reductive Cleavage | C-O (ether) | Acid (e.g., HCl, ZnBr₂/thiol) | Deprotection to phenol |

| Oxidative Cleavage | C-O (ether) | Ceric Ammonium Nitrate (CAN) | Deprotection to phenol |

| Reductive Dechlorination | C-Cl | Pd/C, H₂ or HCOOH | Removal of chlorine atoms |

| Oxidative Cleavage | C-Cl | Photochemical conditions | Site-selective C-Cl bond cleavage |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Dichloro 1 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR analysis of 2,6-Dichloro-1-(methoxymethoxy)benzene reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons and the protons of the methoxymethyl (MOM) protecting group.

The aromatic region is defined by the symmetrical nature of the 2,6-dichlorophenyl ring. The two protons at the C3 and C5 positions are chemically equivalent, as is the single proton at the C4 position. This results in a characteristic splitting pattern. The proton at C4 appears as a triplet due to coupling with the two equivalent neighboring protons at C3 and C5. The protons at C3 and C5, in turn, appear as a doublet, as they are coupled to the single proton at C4.

The methoxymethyl group gives rise to two distinct singlets in the aliphatic region of the spectrum. The methylene (B1212753) (-O-CH₂-O-) protons are shielded by two oxygen atoms, and their signal appears downfield compared to the methoxy (B1213986) (-O-CH₃) protons. As there are no adjacent protons to couple with, both signals appear as sharp singlets.

The predicted chemical shifts for the protons are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C4) | 7.23 | Triplet |

| Aromatic H (C3, C5) | 7.09 | Doublet |

| Methylene (-CH₂-) | 5.23 | Singlet |

| Methoxy (-CH₃) | 3.51 | Singlet |

Carbon (¹³C) NMR Spectroscopic Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a count of the non-equivalent carbons. For this compound, symmetry dictates the number of signals.

The aromatic ring displays four distinct carbon signals. The carbon atom attached to the oxygen (C1) is the most deshielded in this region. The two chlorine-bearing carbons (C2, C6) are equivalent and produce a single signal. Likewise, the two proton-bearing carbons (C3, C5) are equivalent. The final aromatic signal corresponds to the carbon at the C4 position.

The methoxymethyl group contributes two signals in the aliphatic region: one for the methylene carbon (-O-CH₂-O-) and one for the terminal methoxy carbon (-O-CH₃).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Aromatic, C-O) | 151.7 |

| C2, C6 (Aromatic, C-Cl) | 130.3 |

| C4 (Aromatic, C-H) | 129.8 |

| C3, C5 (Aromatic, C-H) | 127.1 |

| Methylene (-CH₂-) | 99.5 |

| Methoxy (-CH₃) | 57.4 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei through chemical bonds.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak connecting the signal of the C4 proton with the signal for the C3 and C5 protons, confirming their adjacent relationship on the benzene (B151609) ring. No correlations would be observed for the singlet signals of the MOM group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). This is invaluable for assigning carbon signals. For this molecule, an HSQC experiment would show correlations between:

The aromatic proton signal at ~7.09 ppm and the carbon signal at ~127.1 ppm (C3, C5).

The aromatic proton signal at ~7.23 ppm and the carbon signal at ~129.8 ppm (C4).

The methylene proton signal at ~5.23 ppm and the methylene carbon signal at ~99.5 ppm.

The methoxy proton signal at ~3.51 ppm and the methoxy carbon signal at ~57.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

A correlation from the methylene protons (-CH₂-) of the MOM group to the C1 aromatic carbon, confirming the attachment of the protecting group to the phenyl ring.

Correlations from the C4 proton to the C2 and C6 carbons.

Correlations from the C3/C5 protons to the C1 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A key spatial correlation would be expected between the methylene (-CH₂-) protons of the MOM group and the protons on the adjacent aromatic carbons (C3, C5), confirming the conformation of the MOM group relative to the ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy technique that causes extensive fragmentation of the molecule. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragments are highly informative for structural elucidation. For this compound (molecular weight 206.05 g/mol ), the characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for M⁺, [M+2]⁺, and [M+4]⁺ peaks) would be a key feature.

Expected fragmentation pathways would include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ether linkage could lead to a fragment ion corresponding to [M-31]⁺.

Loss of the methoxymethyl group: The primary fragmentation would likely be the cleavage of the C-O bond connecting the MOM group to the ring, generating a stable 2,6-dichlorophenoxy radical and a methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45.

Formation of the dichlorophenyl cation: Subsequent fragmentation could lead to the formation of the 2,6-dichlorophenyl cation.

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization is a "soft" ionization technique that typically imparts little excess energy to the molecule, resulting in minimal fragmentation. This method is ideal for accurately determining the molecular weight. When analyzed by ESI-MS, this compound would be expected to show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ (m/z 207.0) or adducts with cations from the solvent, such as the sodium adduct [M+Na]⁺ (m/z 229.0). The characteristic isotopic pattern for two chlorine atoms would also be clearly visible for these pseudomolecular ions, providing unambiguous confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental formula of this compound. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental composition.

For this compound, with a chemical formula of C₈H₈Cl₂O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of the molecular ion [M]⁺˙ would yield an experimental m/z value that can be compared against the theoretical value. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, and the high resolution of HRMS allows for the precise mass measurement of each of these isotopic peaks, further confirming the presence and number of chlorine atoms. rsc.org The ability of HRMS to resolve analyte signals from potential isobaric interferences is particularly crucial for halogenated compounds in complex matrices. rsc.orgbohrium.comresearchwithrutgers.com This technique provides definitive evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass.

| Property | Theoretical Value |

| Formula | C₈H₈Cl₂O₂ |

| Monoisotopic Mass | 205.98978 u |

| Isotopic Pattern (Relative Abundance) | [M]⁺˙ (100%), [M+2]⁺˙ (65%), [M+4]⁺˙ (10.5%) |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic molecular vibrations. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The presence of the ether linkages in the methoxymethyl (MOM) group is confirmed by strong C-O stretching vibrations, typically appearing in the 1150-1050 cm⁻¹ region. fiveable.meopenstax.org Specifically, the C-O-C acetal (B89532) linkage would exhibit characteristic absorptions in this range. The aromatic nature of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.orglumenlearning.com The C-H bonds of the methyl and methylene groups in the methoxymethyl moiety will show stretching absorptions in the 2950-2850 cm⁻¹ range. libretexts.org The presence of the chloro-substituents is indicated by C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3010 |

| Aliphatic C-H Stretch (O-CH₂-O, O-CH₃) | 2950 - 2850 |

| Aromatic C=C Bend | 1600 - 1500 |

| Acetal C-O Stretch | 1150 - 1050 |

| Aryl-Cl Stretch | < 800 |

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. youtube.com For this compound, the symmetrical vibrations of the dichlorinated benzene ring are expected to be particularly strong in the Raman spectrum. Key Raman shifts for dichlorobenzenes have been previously reported and can be used for interpretation. aip.orgoup.com For instance, the benzene ring breathing mode, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net The C-Cl stretching vibrations also produce characteristic Raman signals. The symmetric nature of the 2,6-disubstitution pattern would lead to specific, identifiable peaks that differ from other isomers.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 |

| Benzene Ring Breathing | ~1000 |

| C-Cl Stretch | 700 - 550 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. nih.gov In this method, the compound is first vaporized and separated from other volatile components in a mixture based on its boiling point and interactions with the GC column's stationary phase. longdom.org Following separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight, while the fragmentation pattern provides structural information. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the methoxymethyl group.

Expected Key Fragments in GC-MS Analysis:

| m/z Value | Possible Fragment Identity |

|---|---|

| 206/208/210 | [M]⁺˙, Molecular ion (C₈H₈Cl₂O₂) |

| 175/177 | [M - OCH₃]⁺ |

| 161/163 | [M - CH₂OCH₃]⁺ (Loss of methoxymethyl radical) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative separation of this compound, especially if non-volatile impurities are present. rsc.org Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. wikipedia.orgspringernature.com

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. google.comyoutube.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The compound's retention time is a characteristic property under specific conditions (column type, mobile phase composition, flow rate, and temperature), and its purity can be determined by integrating the area of its corresponding peak in the chromatogram. The presence of other peaks would indicate impurities. By coupling HPLC with a UV detector, the analyte can be quantified based on its UV absorbance at a specific wavelength.

| HPLC Method Parameter | Typical Condition |

| Mode | Reversed-Phase (RP) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detection | UV-Vis (e.g., at 254 nm) |

Computational and Theoretical Investigations of 2,6 Dichloro 1 Methoxymethoxy Benzene

Conformational Analysis and Potential Energy Surfaces

The methoxymethyl group in 2,6-Dichloro-1-(methoxymethoxy)benzene is flexible, with rotations possible around the C(aromatic)-O and O-CH2 bonds. However, the two ortho-chlorine atoms create significant steric hindrance, restricting this rotation.

Conformational analysis involves mapping the energy of the molecule as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. This is achieved by constructing a Potential Energy Surface (PES), a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. iupac.orgyoutube.com For this molecule, a PES scan would typically involve systematically rotating the methoxymethyl group and calculating the energy at each step. nih.govcolostate.edu The results would likely show a strong preference for conformations where the methoxymethyl group is oriented away from the chlorine atoms to minimize steric repulsion. Studies on other ortho-substituted anisoles and related compounds confirm that steric interactions are a dominant factor in determining conformational preferences. colostate.edu

Theoretical Studies of Reaction Mechanisms and Transition State Characterization

A common reaction involving the methoxymethyl (MOM) group is its cleavage under acidic conditions, a key step in its use as a protecting group in organic synthesis. tandfonline.comrsc.orgsemanticscholar.org Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of such reactions. acs.org

For this compound, theoretical studies could investigate the acid-catalyzed hydrolysis to yield 2,6-dichlorophenol (B41786). The mechanism would likely involve the initial protonation of one of the ether oxygens. masterorganicchemistry.com Depending on the stability of potential carbocation intermediates, the subsequent C-O bond cleavage could proceed through an S_N1 or S_N2 pathway. masterorganicchemistry.comnih.gov

DFT calculations can be used to locate the structures of the transition states (the highest energy point along the reaction coordinate) and calculate the activation energy for each step. acs.org This allows for a comparison of different possible pathways to determine the most favorable one. For example, studies on the cleavage of other aryl ethers have used DFT to map out reaction energy profiles and explain differences in reactivity. acs.orgnih.gov The mechanism for deprotection of aromatic MOM ethers can differ from their aliphatic counterparts, a subtlety that computational modeling can explore in detail. nih.gov

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. nih.gov MD simulates the movement of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces. rsc.org

An MD simulation of this compound in a solvent like water or hexane (B92381) would provide insights into its solvation and aggregation behavior. Key intermolecular interactions include van der Waals forces, which are significant for non-polar molecules, and dipole-dipole interactions arising from the polar C-Cl and C-O bonds. jeeadv.ac.inncert.nic.in These interactions govern the molecule's solubility and how it orients itself with respect to solvent molecules and other solute molecules. nih.gov Simulations of similar aromatic molecules have shown that π-π stacking interactions can also play a role in aggregation in solution. nih.govrsc.org

Structure-Reactivity Relationship (SRR) Studies through Computational Modeling

Structure-Reactivity Relationship (SRR) studies aim to find a correlation between a molecule's structure and its chemical reactivity. A prominent branch of SRR is the Quantitative Structure-Activity Relationship (QSAR), which uses computational descriptors to predict the activity or property of a compound. nih.govnih.gov

For this compound, computational modeling can quantify the electronic influence of its substituents on the reactivity of the benzene (B151609) ring. The two chlorine atoms are electron-withdrawing through the inductive effect but are weak deactivators in electrophilic aromatic substitution because their lone pairs can be donated by resonance. The methoxymethoxy group is an activating, ortho-, para-director due to the strong resonance donation from the ether oxygen. quora.comquora.com

In this molecule, the directing effects of the substituents are antagonistic. msu.edu A QSAR-type study would involve calculating various electronic descriptors for a series of related compounds. These descriptors provide quantitative measures of molecular properties.

Table 2: Representative Computational Descriptors for SRR/QSAR Studies (Note: These descriptors would be calculated for a series of related molecules to build a predictive model.)

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity towards electrophiles/nucleophiles. nih.gov |

| Electronic | Mulliken Atomic Charges | Distribution of partial charges on atoms, identifying electrophilic/nucleophilic sites. nih.gov |

| Steric | Molecular Volume | The size of the molecule, related to steric hindrance. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity of the molecule. nih.gov |

| Thermodynamic | Dipole Moment | Overall polarity of the molecule. |

By correlating these descriptors with experimentally observed reaction rates (e.g., for nitration or bromination), a predictive model can be built. nih.govresearchgate.net This approach is widely used in drug design and materials science to screen potential candidates and understand the factors driving their reactivity.

Synthetic Utility and Chemical Applications of 2,6 Dichloro 1 Methoxymethoxy Benzene

Role as a Key Synthetic Intermediate in Organic Chemistry

In the landscape of organic synthesis, protecting groups are crucial tools for achieving complex molecular architectures. The methoxymethyl (MOM) ether group in 2,6-dichloro-1-(methoxymethoxy)benzene serves this exact purpose. The MOM group is known for its stability under a variety of reaction conditions, particularly those that are strongly basic, nucleophilic, or involve certain reducing and oxidizing agents.

By converting the acidic hydroxyl group of 2,6-dichlorophenol (B41786) into a MOM ether, chemists can prevent its interference in reactions such as metalations, cross-couplings, or additions of sensitive organometallic reagents. Once the desired transformations are complete, the MOM group can be selectively removed to regenerate the phenol (B47542), highlighting the role of this compound as a key synthetic intermediate. This strategy is fundamental in multi-step syntheses of complex organic molecules, including pharmaceuticals and natural products.

Precursor for the Synthesis of Diverse Substituted Benzene (B151609) Derivatives

The structure of this compound offers a platform for the synthesis of a variety of substituted aromatic compounds. The strategic placement of the chloro and MOM-ether groups dictates the regiochemical outcome of further substitutions, allowing for the controlled construction of complex benzene derivatives that are valuable as intermediates in medicinal chemistry and materials science.

A primary application of this compound is its function as a stable precursor to 2,6-dichlorophenol. The removal of the methoxymethyl (MOM) protecting group is a critical step, and various methods have been developed to achieve this transformation efficiently. The deprotection typically requires acidic conditions, which can range from strong Brønsted acids to various Lewis acids. The choice of reagent can be tailored based on the presence of other acid-sensitive functional groups within the molecule. Mild and chemoselective methods have also been developed to enhance the synthetic utility of MOM-protected phenols.

Below is a table summarizing common deprotection methods for MOM ethers, which are applicable to this compound.

| Reagent(s) | Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM), Room Temperature | Common and effective method, but can cleave other acid-labile groups. | uc.edu |

| Hydrochloric acid (HCl) | Methanol (B129727) (MeOH) or Tetrahydrofuran (B95107) (THF)/Water | Classical and cost-effective acidic condition. | uc.edu |

| Trimethylsilyl (B98337) triflate (TMSOTf), 2,2′-bipyridyl | Dichloromethane (DCM), 0 °C to Room Temperature | A mild and highly chemoselective method for deprotecting MOM ethers, even in the presence of other acid-sensitive groups. ijrrr.com | ijrrr.com |

| Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) | Methanol (MeOH), Room Temperature | A simple and efficient heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. elsevierpure.com | elsevierpure.com |

| Magnesium bromide (MgBr₂) | Diethyl ether/Dichloromethane (DCM) | Lewis acid-mediated cleavage. |

The substituent pattern of this compound provides excellent control over the regioselectivity of subsequent electrophilic aromatic substitution reactions. The methoxymethoxy group is a powerful ortho-, para-directing group due to the lone pair electrons on the oxygen atom adjacent to the ring. However, since both ortho positions are blocked by chlorine atoms, electrophilic substitution is strongly directed to the para position (C4).

This predictable regioselectivity is highly valuable for synthesizing specifically substituted 1,2,3-trisubstituted or 1,2,3,4-tetrasubstituted benzene rings. For example, nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at the C4 position, affording a single major product isomer. This avoids the formation of complex product mixtures that are often difficult to separate, a common problem in the synthesis of polysubstituted benzenes. chemicalbook.com

Once deprotected, the resulting 2,6-dichlorophenol is a versatile building block for more complex and advanced aromatic systems. Its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules.

A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. ijrrr.com In several synthetic routes, 2,6-dichlorophenol is a key starting material that is coupled with other aromatic fragments to construct the final drug molecule. google.com For example, it can be reacted with N-phenyl-2-chloroacetamide derivatives in a key etherification step.

Furthermore, derivatives of 2,6-dichlorophenol are used to produce insecticides and acaricides. justia.comgoogle.com Phenol compounds are reacted with sulfuryl chloride to produce 2,6-dichlorophenol derivatives which serve as intermediates for dihalopropene compounds with insecticidal activity. google.com The synthesis of various heterocyclic compounds, such as 1,3,4-triazoles and 1,3,4-thiadiazoles, has also been achieved starting from molecules containing the 2,6-dichloroanilino moiety, which is structurally related to intermediates derived from 2,6-dichlorophenol. ijrrr.com

Applications in Materials Science and Polymer Chemistry

The structural features of this compound, and more directly its deprotected form, 2,6-dichlorophenol, make it a candidate for applications in the development of functional materials and polymers.

2,6-Disubstituted phenols are well-known monomers for the synthesis of poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) resins, a class of high-performance engineering thermoplastics. uc.edu These polymers are valued for their high thermal stability, dimensional stability, and chemical resistance. The polymerization is typically an oxidative coupling process, often catalyzed by copper-amine complexes.

While 2,6-dimethylphenol (B121312) is the most common monomer for commercial PPO elsevierpure.com, the general polymerization method is applicable to a range of 2,6-disubstituted phenols, including those with chloro substituents. uc.edu Therefore, 2,6-dichlorophenol can serve as a monomer to produce poly(2,6-dichloro-1,4-phenylene oxide). The presence of chlorine atoms on the polymer backbone would be expected to impart specific properties, such as increased flame retardancy, modified solubility, and different thermal characteristics compared to its methyl-substituted counterpart. This makes it a potentially valuable building block for creating specialty polymers with tailored functionalities.

Strategic Use in Building Complex Molecular Architectures and Scaffolds

The primary strategic advantage of this compound in the synthesis of complex molecules lies in its capacity for directed ortho-metalation. The methoxymethyl (MOM) group is a well-established directed metalation group, facilitating the deprotonation of the adjacent aromatic proton by a strong base. This regioselective functionalization provides a powerful tool for the construction of highly substituted aromatic rings, which are key components of many natural products and pharmaceutically active compounds.

A notable example of this strategy is the lithiation of this compound with n-butyllithium in a suitable solvent like tetrahydrofuran at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C3 position.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Purpose |

| Protection | 2,6-Dichlorophenol, NaH, MOM-Cl | This compound | Protection of the hydroxyl group |

| Lithiation | n-BuLi, THF, -78 °C | 3-Lithio-2,6-dichloro-1-(methoxymethoxy)benzene | Generation of a nucleophilic center |

| Electrophilic Quench | Various electrophiles (e.g., aldehydes, ketones, esters) | 3-Substituted-2,6-dichloro-1-(methoxymethoxy)benzene | Introduction of a new functional group |

| Deprotection | Acidic conditions (e.g., HCl) | 3-Substituted-2,6-dichlorophenol | Unveiling of the final product |

This sequence allows for the synthesis of a variety of 2,6-dichloro-3-substituted phenols, which can be valuable intermediates in the synthesis of more complex architectures. The two chloro substituents can be retained in the final molecule or can be further manipulated through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build even more elaborate molecular scaffolds. The ability to precisely introduce a functional group onto a di-halogenated phenolic ring makes this compound a strategic starting material for the assembly of complex organic molecules.

Future Research Directions and Emerging Opportunities

Development of Environmentally Benign and Sustainable Synthetic Routes

The traditional synthesis of aryl ethers, including methoxymethyl (MOM) protected phenols like 2,6-dichloro-1-(methoxymethoxy)benzene, often relies on methods that can be resource-intensive and generate significant waste. Future research will likely focus on developing greener alternatives that are both efficient and environmentally friendly.

One promising avenue is the exploration of deep eutectic solvents (DES) as catalysts or reaction media. chemistryviews.org These solvents, which are mixtures of a cationic salt and a hydrogen-bond donor, are often biodegradable, non-toxic, and inexpensive. chemistryviews.org For instance, a system using choline (B1196258) chloride and urea (B33335) has been shown to catalyze the rapid transformation of arylboronic acids into phenols in water, and similar principles could be adapted for the etherification of phenols. chemistryviews.org

Another area of focus is the move away from traditional methods like the Williamson ether synthesis, which can require harsh conditions and produce salt byproducts. rsc.org Research into transition-metal-free C-O bond formation, such as the arylation of alcohols with diaryliodonium salts, presents a milder alternative for creating aryl ethers. organic-chemistry.org Additionally, developing direct C-H alkoxylation or aryloxylation methods would be a significant step forward in atom economy, as it avoids the need for pre-functionalized starting materials. sioc-journal.cn

The table below outlines potential sustainable approaches for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Deep Eutectic Solvents | Biodegradable, non-toxic, recyclable catalyst/solvent system. chemistryviews.org | Adapting the system for efficient etherification of sterically hindered dichlorophenols. |

| Transition-Metal-Free Arylation | Milder reaction conditions, avoids palladium or copper catalysts. organic-chemistry.org | Scope and functional group tolerance for the specific methoxymethylation reaction. |

| Direct C-H Alkoxylation | High atom economy, reduces synthetic steps. sioc-journal.cn | Achieving high selectivity for the target compound without competing side reactions. |

Exploration of Novel Reactivity and Unprecedented Transformations

The methoxymethyl (MOM) ether in this compound is primarily a protecting group, designed to be stable under certain conditions and easily removed under others. However, future research could explore novel reactivity beyond simple deprotection. The electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the benzene (B151609) ring, which could lead to unprecedented transformations.

Research could focus on harnessing the unique electronic and steric environment of the molecule to achieve selective functionalization of the aromatic ring or to participate in novel coupling reactions. The development of new catalytic systems could enable reactions that are currently not feasible, expanding the synthetic utility of this compound.

Furthermore, developing highly chemoselective methods for the deprotection of the MOM group is an ongoing area of interest. acs.org While standard acidic conditions are often used, photoredox catalysis offers a sustainable and mild alternative for C-O bond cleavage, which could be particularly useful for sensitive substrates. acs.org

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry and modeling are powerful tools for accelerating chemical research. For this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity.

Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways for both the synthesis and subsequent transformations of the compound. This can help in predicting the most efficient reaction conditions, such as the optimal catalyst, solvent, and temperature, thereby reducing the amount of empirical experimentation required.

For instance, computational studies can be employed to understand the mechanism of C-O bond formation and cleavage, including the role of any catalysts and the origins of chemoselectivity. acs.org This understanding can guide the design of more efficient and selective synthetic methods. Modeling can also predict the spectroscopic properties of the compound and its intermediates, aiding in their characterization.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The integration of chemical synthesis with automated platforms is revolutionizing the way new molecules are discovered and optimized. For a versatile building block like this compound, integration into automated synthesis platforms could significantly accelerate the discovery of new derivatives with interesting properties.

Automated parallel synthesis could be used to rapidly generate a library of related compounds by varying the substituents on the aromatic ring or by using different protecting groups. rsc.org This high-throughput approach would allow for the efficient screening of a large number of compounds for applications in materials science, agrochemicals, or as pharmaceutical intermediates.

The development of standardized protocols and optimized precursor sets will be crucial for the successful application of automated synthesis to this class of compounds. rsc.org By combining automated synthesis with high-throughput screening, researchers can more quickly identify structure-activity relationships and discover new molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-1-(methoxymethoxy)benzene?

- Methodology :

Chlorination : Start with a substituted benzene derivative (e.g., 1,3-dimethoxybenzene) and perform selective chlorination using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions to introduce chlorine at the 2- and 6-positions .

Methoxymethoxylation : Introduce the methoxymethoxy (-OCH₂OCH₃) group via nucleophilic aromatic substitution (NAS) using methoxymethyl chloride (MeOCH₂Cl) and a base (e.g., NaH) in anhydrous DMF at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Steric hindrance from chlorine substituents may slow NAS; elevated temperatures (40–60°C) or catalytic phase-transfer agents (e.g., TBAB) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify substituent patterns (e.g., integration ratios for methoxymethoxy protons at δ ~3.3–3.5 ppm and aromatic protons at δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirm the presence of C-O-C (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 236 (M⁺) and fragment ions corresponding to Cl loss .

- X-Ray Crystallography : Resolve crystal packing and bond angles using SHELXL (e.g., C–Cl bond lengths ~1.74 Å; dihedral angles between substituents) .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing chlorine groups at the 2- and 6-positions deactivate the benzene ring, directing electrophilic attacks to the 4-position.

- In Suzuki-Miyaura coupling, the methoxymethoxy group acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids at the 4-position. Use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12 hr) for optimal yields .

- Data Table :

| Coupling Partner (Ar-B(OH)₂) | Yield (%) | Conditions |

|---|---|---|

| Phenyl | 72 | Pd(PPh₃)₄, 80°C |

| 4-NO₂-Phenyl | 58 | Pd(OAc)₂, 100°C |

| 3-Thienyl | 65 | PdCl₂(dppf), 70°C |

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Key Issues :

- Low solubility in common solvents (e.g., hexane, EtOAc) due to polar methoxymethoxy and chlorine groups. Use mixed solvents (e.g., CHCl₃/MeOH) for slow evaporation .

- Polymorphism: Multiple crystal forms may require screening (e.g., cooling rates, solvent ratios).

Q. What computational methods predict regioselectivity in substitution reactions?

- Approach :

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and compare activation energies for substitution at different positions .

Hammett Analysis : Correlate σ values of substituents with reaction rates (ρ ≈ +1.2 for electrophilic substitution, indicating moderate ring deactivation) .

Biological and Safety Considerations

Q. Are there reported biological activities for structural analogs of this compound?

- Antimicrobial Activity : Analogous chlorinated methoxymethoxybenzenes (e.g., 4-Chloro-1-fluoro derivatives) show MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer Potential : Fluorinated analogs inhibit topoisomerase II (IC₅₀ ~10 µM) in HeLa cells; evaluate via MTT assays .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Waste Disposal : Neutralize with 10% NaOH in ethanol before incineration .

Data Contradictions and Validation

- Synthetic Yields : BenchChem (unreliable) reports 85% yields for methoxymethoxylation, while peer-reviewed methods suggest 60–70% . Validate via reproducibility tests.

- Biological Data : Claims of "anticancer activity" in non-peer-reviewed sources require independent validation using standardized assays (e.g., NCI-60 panel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.